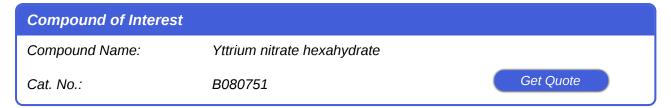


Solubility and solution chemistry of yttrium nitrate hexahydrate

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An In-depth Technical Guide to the Solubility and Solution Chemistry of **Yttrium Nitrate Hexahydrate**

For Researchers, Scientists, and Drug Development Professionals

Yttrium(III) nitrate hexahydrate, Y(NO₃)₃·6H₂O, is a water-soluble, crystalline rare-earth salt that serves as a critical precursor in the synthesis of advanced materials.[1][2] Its high purity and well-defined chemical properties make it an essential compound in various fields, including the production of phosphors, high-performance ceramics, catalysts, and superconducting materials.[3][4] For researchers and professionals in drug development, understanding its behavior in solution is crucial for the synthesis of yttrium-based nanomaterials for applications like bio-imaging and drug delivery.[5]

This technical guide provides a comprehensive overview of the solubility, aqueous solution chemistry, and thermal properties of **yttrium nitrate hexahydrate**, complete with experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

Yttrium nitrate hexahydrate is a white, crystalline solid that is hygroscopic and highly soluble in water.[3][6] Its fundamental properties are summarized in the table below.



Property	Value	References
Chemical Formula	Y(NO3)3·6H2O	[3]
Molecular Weight	383.01 g/mol	[7]
Appearance	White crystalline solid/powder	[3][7]
Density	2.682 g/cm ³	[1][7][8]
Melting Point	51.8 °C	[8]
рН	3.5 (50 g/L in H₂O at 20 °C)	
Bulk Density	1100 kg/m ³	

Solubility

Yttrium nitrate hexahydrate exhibits high solubility in water and other polar solvents, a key characteristic for its use in solution-based synthesis methods like sol-gel processing.[1][9][10]

Solvent	Solubility	Temperature (°C)	References
Water	2304 g/L	20	
Ethyl Alcohol	Soluble	Not Specified	[4]
Acetate	Soluble	Not Specified	[4]
Polar Solvents	Highly Soluble	Not Specified	[9]

Experimental Protocol: Solubility Determination (Isothermal Method)

A standard method for determining the solubility of a compound like **yttrium nitrate hexahydrate** is the isothermal equilibrium technique.

Preparation: An excess amount of yttrium nitrate hexahydrate is added to a known volume
of the solvent (e.g., deionized water) in a jacketed glass vessel maintained at a constant
temperature by a circulating water bath.



- Equilibration: The suspension is stirred continuously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.
- Sampling: After equilibration, stirring is stopped, and the solid is allowed to settle. A sample
 of the supernatant (the clear saturated solution) is carefully withdrawn using a filtered syringe
 to prevent the transfer of undissolved solid.
- Analysis: The concentration of yttrium in the saturated solution is determined using a suitable analytical technique. A common method is complexometric titration with EDTA (Ethylenediaminetetraacetic acid).[11] Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used for more precise measurements.
- Calculation: The solubility is then calculated and expressed in grams per liter (g/L) or moles per liter (mol/L). The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Aqueous Solution Chemistry

When dissolved in water, **yttrium nitrate hexahydrate** dissociates, and the resulting yttrium(III) ion undergoes complex interactions with water molecules and nitrate ions.

Hydration

The trivalent yttrium ion (Y³+) is strongly hydrated in aqueous solution due to its high charge-to-radius ratio.[11][12] Spectroscopic and X-ray diffraction studies have shown that the Y³+ ion coordinates with eight water molecules, forming a stable octa-aqua complex, [Y(H₂O)8]³+.[11] [12] This primary hydration sphere has a well-defined structure, with a mean Y-O bond distance of approximately 2.365 Å. A more diffuse second hydration sphere containing about 16 water molecules exists at a distance of roughly 4.40 Å.[12]

Hydrolysis

The hydrated yttrium ion, $[Y(H_2O)_8]^{3+}$, acts as a weak acid, undergoing hydrolysis to form various hydroxyl species, particularly as the pH of the solution increases. This process involves the deprotonation of coordinated water molecules. The primary hydrolysis reactions and their equilibrium constants are detailed below.



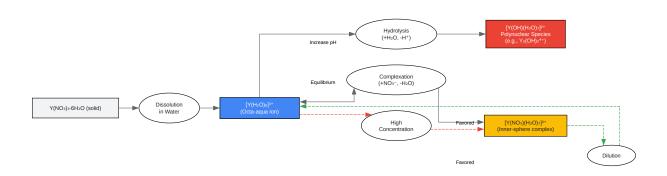
Hydrolysis Reaction	log K (298 K)	References
$Y^{3+} + H_2O \rightleftharpoons Y(OH)^{2+} + H^+$	-7.77 ± 0.06	[13]
$2Y^{3+} + 2H_2O \rightleftharpoons Y_2(OH)_2^{4+} + 2H^+$	-14.1 ± 0.2	[13]
$3Y^{3+} + 5H_2O \rightleftharpoons Y_3(OH)_5^{4+} + 5H^+$	-32.7 ± 0.3	[13]

These hydrolysis reactions can lead to the formation of polynuclear complexes and eventually the precipitation of yttrium hydroxide, Y(OH)₃, if the pH is raised sufficiently.[13]

Complex Formation with Nitrate Ions

In concentrated aqueous solutions of yttrium nitrate (typically > 0.2 mol/L), the nitrate anions can displace water molecules from the primary hydration sphere to form inner-sphere nitrato-complexes.[11][14] These are typically of the form $[Y(H_2O)_{8-n}(NO_3)_n]^{(3-n)+}$, where n is commonly 1 or 2.[11] These nitrato-complexes are considered weak and will dissociate upon dilution as water molecules preferentially re-coordinate with the yttrium ion.[11][14]





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Dissolution and Speciation of Y(NO₃)₃·6H₂O in Water

Experimental Protocol: Characterization of Solution Species (Raman Spectroscopy)

Raman spectroscopy is a powerful non-invasive technique used to study the hydration and complex formation of ions in solution.[11][14]

- Sample Preparation: A series of yttrium nitrate solutions are prepared at different concentrations, ranging from dilute (e.g., <0.1 mol/L) to highly concentrated (e.g., >2 mol/L).
 [11] Solutions are filtered to remove any particulate matter.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample solution contained in a cuvette.



- Data Acquisition: Raman spectra are collected over a specific wavenumber range (e.g., 100-4000 cm⁻¹). Key regions to analyze include the Y-O stretching mode (around 384 cm⁻¹) for the hydrated ion and the vibrational modes of the nitrate anion, which are sensitive to coordination with the metal center.[11]
- Spectral Analysis: The spectra of the yttrium nitrate solutions are compared to that of a
 reference (e.g., a dilute sodium nitrate solution).[14] The appearance of new bands or shifts
 in existing bands in the concentrated yttrium nitrate solutions indicates the formation of
 nitrato-complexes. Isotropic and anisotropic spectra can be calculated to help assign
 vibrational modes.

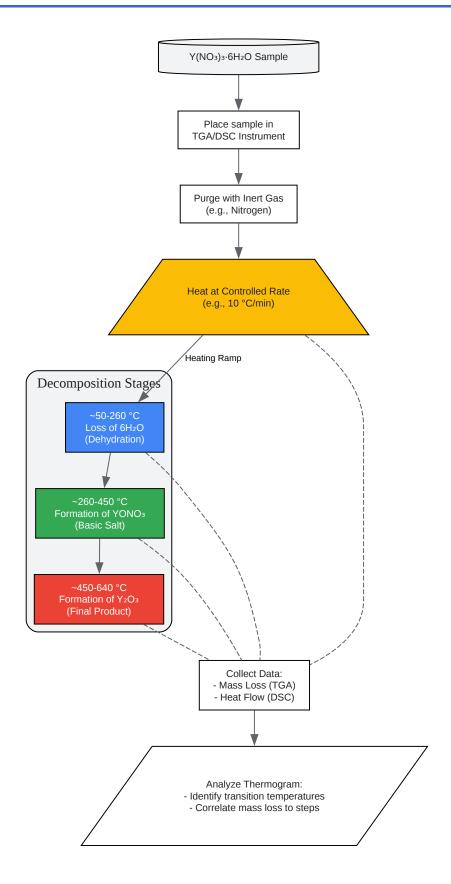
Thermal Decomposition

The thermal decomposition of **yttrium nitrate hexahydrate** is a multi-step process that ultimately yields yttrium(III) oxide (Y₂O₃), a technologically important ceramic.[15][16] This controlled decomposition is a common route for synthesizing high-purity yttria nanoparticles.[1]

The process generally proceeds as follows:

- Dehydration: The compound first loses its water of crystallization in stages at relatively low temperatures (starting around 50 °C and continuing up to ~260 °C).[4][15]
- Formation of Basic Salt: Upon further heating, the anhydrous nitrate decomposes to form an intermediate basic salt, yttrium oxynitrate (YONO₃).[16]
- Final Decomposition: This intermediate further decomposes at higher temperatures, losing nitrogen oxides. The process is typically complete by 600-640 °C, with the final, stable product being yttrium(III) oxide (Y₂O₃).[5][16]





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Experimental Workflow for Thermal Analysis



Experimental Protocol: Thermal Analysis (TGA/DSC)

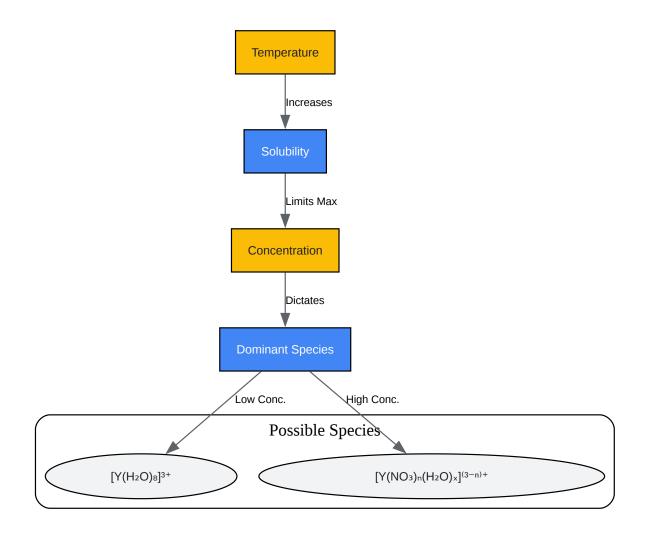
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition of materials.[15]

- Instrumentation: A simultaneous TGA/DSC instrument is used.
- Sample Preparation: A small, precisely weighed amount of yttrium nitrate hexahydrate (typically 4-6 mg) is placed into an inert crucible (e.g., alumina).[15]
- Experimental Conditions: The furnace is sealed and purged with a constant flow of an inert gas, such as nitrogen, to provide a controlled atmosphere.[15]
- Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant, linear heating rate (e.g., 10 °C/min).[15]
- Data Collection: The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.
- Data Analysis: The resulting TGA curve shows distinct steps of mass loss corresponding to the dehydration and decomposition events. The DSC curve shows endothermic or exothermic peaks associated with these transitions (e.g., melting, water loss, decomposition).

Interrelation of Solution Parameters

The chemical species present in an aqueous solution of yttrium nitrate are highly dependent on factors like concentration and temperature. Understanding these relationships is key to controlling synthesis processes.





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Logical Relationship of Solution Parameters



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